molecular formula C5H7N3O B1280042 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 62564-90-3

5-amino-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1280042
CAS RN: 62564-90-3
M. Wt: 125.13 g/mol
InChI Key: NDGIYFSWJGZTRC-UHFFFAOYSA-N
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Description

The compound 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the amino and aldehyde functional groups in the molecule suggests that it has potential for various chemical reactions and could serve as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of functionalized pyrazoles can be achieved through various methods. One such method involves the reaction of 5-amino-1H-pyrazole-4-carbaldehyde with sodium nitrite in an acidic solution to selectively produce 5-amino-4-nitrosopyrazoles, pyrazole-4-carbaldehydes, or diazenylpyrazole depending on the concentration of the acid used . Another approach is the Friedländer condensation, where 5-aminopyrazole-4-carbaldehydes react with α-methylene ketones in the presence of a basic catalyst such as potassium hydroxide or piperidine to yield pyrazolo[3,4-b]pyridines and their derivatives . Additionally, N-Boc-4-aminopyrazole-5-carbaldehydes can be used in the Friedländer synthesis of pyrazolo[4,3-b]pyridines when reacted with ketones containing methylene groups .

Molecular Structure Analysis

The molecular structure and vibrational spectra of 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde have been studied using Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) . Density functional theory (DFT) calculations have been employed to investigate the equilibrium geometry and bonding features of the molecule. The co-planarity of the aldehyde group with the pyrazole ring has been observed, and potential energy surface (PES) scan studies have been carried out to further understand the molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde is highlighted by its ability to undergo condensation reactions to form various heterocyclic compounds. For instance, its reaction with α-methylene ketones under Friedländer condensation conditions leads to the formation of pyrazolo[3,4-b]pyridines and related structures . The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde can be inferred from spectroscopic analyses and theoretical calculations. The FTIR and Raman spectra provide insights into the vibrational modes of the molecule, while NMR spectra offer information on the chemical environment of hydrogen and carbon atoms within the structure . The formation of N–H⋯O hydrogen bonding is indicated by the red-shifting of NH2 stretching wavenumber. The electronic properties, such as HOMO and LUMO energies, have been calculated, and the UV–Vis spectrum of the compound has been recorded to understand its electronic transitions .

Scientific Research Applications

  • Synthesis of Pyrazolo-annulated Pyridines

    • Scientific Field: Organic Chemistry
    • Application Summary: 5-Aminopyrazoles, including 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde, are used in the synthesis of pyrazolo-annulated pyridines . These compounds are attractive molecular platforms for constructing fused heterocyclic systems .
    • Methods of Application: The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is . For example, the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions followed by substitution of the hydroxyl group by a chlorine atom by the action of POCl3 leads to 4-chloropyrazolo[3,4-b]pyridine-5-carboxylates .
    • Results or Outcomes: The special interest toward pyrazolo [3,4- b ]pyridines is owed to the discovery among them of the drug riociguat (Adempas), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
  • Synthesis of 1,3,4,6-Tetraaryl-5-cyanopyrazolo[3,4-b]pyridines

    • Scientific Field: Organic Chemistry
    • Application Summary: 5-amino-1-phenyl-3-(3-pyridyl)pyrazole, a compound similar to 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde, has been used in the synthesis of 1,3,4,6-tetraaryl-5-cyanopyrazolo[3,4-b]pyridines .
    • Methods of Application: The synthesis involves a microwave-assisted multicomponent reaction between 5-amino-1-phenyl-3-(3-pyridyl)pyrazole, hetaroylacetonitrile, and arylaldehydes in choline chloride/glycerol .
    • Results or Outcomes: This synthetic approach allows obtaining 1,3,4,6-tetraaryl-5-cyanopyrazolo[3,4-b]pyridines in high yields .
  • Synthesis of Smoothened Antagonists for Hair Inhibition

    • Scientific Field: Pharmacology
    • Application Summary: 5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, a compound similar to 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde, has been used in the synthesis of (aminomethyl)pyrazoles by reductive amination as Smoothened antagonists for hair inhibition .
    • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes: The specific results or outcomes are not provided in the source .
  • Synthesis of Pyrazolo[3,4-b]pyridines and Pyrazolo[4,3-b]pyridines

    • Scientific Field: Organic Chemistry
    • Application Summary: 5(4)-Aminopyrazoles, including compounds similar to 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde, are used in the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-b]pyridines . These compounds are attractive molecular platforms for constructing fused heterocyclic systems .
    • Methods of Application: The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is . For example, the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions followed by substitution of the hydroxyl group by a chlorine atom by the action of POCl3 leads to 4-chloropyrazolo[3,4-b]pyridine-5-carboxylates .
    • Results or Outcomes: The special interest toward pyrazolo[3,4-b]pyridines is owed to the discovery among them of the drug riociguat (Adempas), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

    • Scientific Field: Organic Chemistry
    • Application Summary: 5-amino-1-methyl-1H-pyrazole-4-carbonitrile is a compound that is structurally similar to 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde . It can be used in various organic synthesis processes .
    • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes: The specific results or outcomes are not provided in the source .
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxamide

    • Scientific Field: Organic Chemistry
    • Application Summary: 5-amino-1-methyl-1H-pyrazole-4-carboxamide is a compound that is structurally similar to 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde . It can be used in various organic synthesis processes .
    • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes: The specific results or outcomes are not provided in the source .
  • Synthesis of Pyrazolo[3,4-b]pyridines and Pyrazolo[4,3-b]pyridines

    • Scientific Field: Organic Chemistry
    • Application Summary: 5(4)-Aminopyrazoles, including compounds similar to 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde, are used in the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-b]pyridines . These compounds are attractive molecular platforms for constructing fused heterocyclic systems .
    • Methods of Application: The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is . For example, the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions followed by substitution of the hydroxyl group by a chlorine atom by the action of POCl3 leads to 4-chloropyrazolo[3,4-b]pyridine-5-carboxylates .
    • Results or Outcomes: The special interest toward pyrazolo[3,4-b]pyridines is owed to the discovery among them of the drug riociguat (Adempas), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

    • Scientific Field: Organic Chemistry
    • Application Summary: 5-amino-1-methyl-1H-pyrazole-4-carbonitrile is a compound that is structurally similar to 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde . It can be used in various organic synthesis processes .
    • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes: The specific results or outcomes are not provided in the source .
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxamide

    • Scientific Field: Organic Chemistry
    • Application Summary: 5-amino-1-methyl-1H-pyrazole-4-carboxamide is a compound that is structurally similar to 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde . It can be used in various organic synthesis processes .
    • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes: The specific results or outcomes are not provided in the source .

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . This indicates that it causes serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-5(6)4(3-9)2-7-8/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGIYFSWJGZTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490727
Record name 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-methyl-1H-pyrazole-4-carbaldehyde

CAS RN

62564-90-3
Record name 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GG Yakovenko, LN Saliyeva, MV Vovk - Chemistry of Heterocyclic …, 2022 - Springer
… A method for the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carboxamide 78c based on condensation of 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde 61g with ethyl …
Number of citations: 2 link.springer.com

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